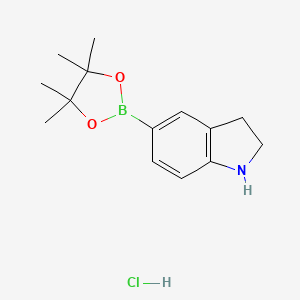

茚满-5-硼酸叔丁醇酯盐酸盐; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

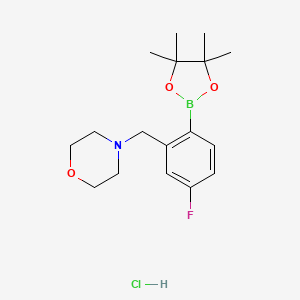

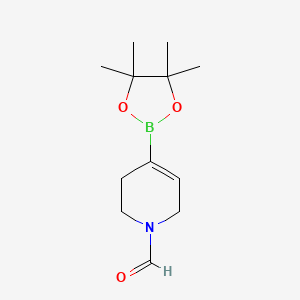

Indoline-5-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2096334-46-0 and a linear formula of C14H21BClNO2 . It has a molecular weight of 281.59 .

Synthesis Analysis

Pinacol boronic esters, such as Indoline-5-boronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The IUPAC name of this compound is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride . The InChI code is 1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H .

Physical and Chemical Properties Analysis

Indoline-5-boronic acid pinacol ester hydrochloride is soluble in dichloromethane, ethyl acetate, and methanol . It is stored in a well-ventilated place with the container kept tightly closed .

科学研究应用

有机合成中的铃木偶联反应

茚满-5-硼酸叔丁醇酯盐酸盐在铃木偶联反应中得到广泛应用。此反应对于连接有机结构单元以合成复杂分子至关重要。例如,类似的化合物 2-氨基嘧啶-5-叔丁醇硼酸酯用作开发化合物的起始原料,表明了这些酯类在高级有机合成中的重要性 (Zhong 等人,2012).

取代吲哚和茚满的催化和合成

茚满-5-硼酸叔丁醇酯盐酸盐参与钯催化的不对称三组分偶联反应。这包括与硼酸酯和吲哚的反应,形成硼酸酯中间体,然后该中间体可以与其他化合物(如烯丙基乙酸酯)反应,以高选择性和对映选择性制备取代的吲哚和茚满 (Panda & Ready,2017).

分析挑战和解决方案

在制药研究中,分析硼酸和硼酸叔丁醇酯官能化化合物(包括茚满-5-硼酸叔丁醇酯盐酸盐)提出了分析挑战。这些化合物在液相色谱期间容易发生柱上水解,从而使纯度分析复杂化。研究已开展以开发快速液相色谱方法,最大程度地减少柱上水解,从而增强了在制药环境中对这些化合物的分析技术 (Duran 等人,2006).

光诱导硼化

硼酸和酯类(包括茚满-5-硼酸叔丁醇酯盐酸盐)在合成有机化学、药物发现和催化领域至关重要。研究已开发出通过光诱导硼化合成硼酸和酯类的无金属和无添加剂的方法,这对于制备低过渡金属污染水平的材料具有重要意义 (Mfuh 等人,2017).

氢硼化反应

该化合物在炔烃的氢硼化反应中也很重要。这些反应已在无金属催化剂和无溶剂条件下进行,强调了该化合物的多功能性和这些方法的环保性质 (Gioia 等人,2020).

作用机制

Target of Action

Similar compounds are known to be involved in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the borylation pathway, which is a key process in the synthesis of organoboron compounds . These compounds are important in organic synthesis and medicinal chemistry due to their unique reactivity and selectivity.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in borylation reactions, the compound can contribute to the formation of new carbon-boron bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can influence the compound’s action, efficacy, and stability . For example, the compound’s borylation activity may be enhanced in the presence of a palladium catalyst .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

生化分析

Biochemical Properties

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is known to participate in borylation reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions suggest that the compound may interact with enzymes and proteins involved in these processes, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is largely related to its role in borylation and hydroboration reactions It may bind to enzymes or other biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride are not well-characterized. It is known to participate in borylation and hydroboration reactions , which suggests it may interact with enzymes or cofactors involved in these pathways

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRYGMRLGGOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330438.png)

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)